N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid.
Introduction of the piperidine moiety: The intermediate product is then reacted with (3R,4S)-1-benzyl-4-methylpiperidine under suitable conditions to form the desired compound.
Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolo[2,3-d]pyrimidine ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of certain bonds within the molecule, forming smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications :
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers. It has shown promising results in inhibiting epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA).
Biology: The compound is used in biological studies to understand its effects on cell cycle regulation and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Chemistry: Researchers use this compound to study its chemical properties and reactions, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets . The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases such as EGFR and AURKA. This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound induces apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also act as dual inhibitors of EGFR and AURKA but may have different substituents that affect their potency and selectivity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are modified with halogen atoms to enhance their pharmacological properties and kinase inhibition activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have a thieno ring fused to the pyrimidine ring and are studied for their kinase inhibition and anti-cancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple kinases, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18-/m0/s1 |
InChI Key |
UMWNXPTXDOVDFE-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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